3-[5-(4-bromophenyl)-1-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]propanoic acid
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Overview
Description
3-[5-(4-bromophenyl)-1-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]propanoic acid is a complex organic compound with a unique structure that includes a bromophenyl group, an ethoxy-oxoethyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-bromophenyl)-1-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
3-[5-(4-bromophenyl)-1-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 3-[5-(4-bromophenyl)-1-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)propionic acid: This compound shares the bromophenyl group but lacks the pyrrole ring and ethoxy-oxoethyl group.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound has a similar bromophenyl group but includes a pyrazole ring instead of a pyrrole ring.
Uniqueness
The uniqueness of 3-[5-(4-bromophenyl)-1-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]propanoic acid lies in its specific combination of functional groups and its potential applications in various fields. The presence of the pyrrole ring and ethoxy-oxoethyl group distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C17H18BrNO4 |
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Molecular Weight |
380.2 g/mol |
IUPAC Name |
3-[5-(4-bromophenyl)-1-(2-ethoxy-2-oxoethyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C17H18BrNO4/c1-2-23-17(22)11-19-14(8-10-16(20)21)7-9-15(19)12-3-5-13(18)6-4-12/h3-7,9H,2,8,10-11H2,1H3,(H,20,21) |
InChI Key |
WIIMUJSSYDHVCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=CC=C1C2=CC=C(C=C2)Br)CCC(=O)O |
Origin of Product |
United States |
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